molecular formula C60H50Cl2N6P2Pb-4 B12737321 Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) CAS No. 158882-76-9

Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1)

Cat. No.: B12737321
CAS No.: 158882-76-9
M. Wt: 1195 g/mol
InChI Key: NMULBDBGOWDOPJ-UHFFFAOYSA-L
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Description

Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) is a complex organometallic compound that features a lead center coordinated by two azido groups and two chloride ions, with tetraphenylphosphonium cations balancing the charge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) typically involves the reaction of tetraphenylphosphonium chloride with lead(II) azide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2 (C}_6\text{H}_5\text{)}_4\text{PCl} + \text{Pb(N}_3\text{)}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_4\text{P}_2[\text{Pb(N}_3\text{)}_2\text{Cl}_2] ]

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The lead center can be reduced to lower oxidation states, potentially altering the coordination environment.

    Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Halide exchange reactions can be facilitated by using halide salts like sodium bromide (NaBr) or sodium iodide (NaI).

Major Products:

  • Oxidation of azido groups can yield nitro derivatives.
  • Reduction of the lead center can produce lower oxidation state lead complexes.
  • Substitution reactions can result in the formation of tetraphenylphosphonium diazidodibromodiphenylplumbate or similar compounds.

Scientific Research Applications

Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.

    Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

    Industry: It can be used in the development of advanced materials, such as catalysts and electronic components.

Mechanism of Action

The mechanism by which tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) exerts its effects involves the interaction of its lead center with various molecular targets. The azido groups can participate in coordination chemistry, forming complexes with other metal ions or organic molecules. The chloride ions can also play a role in stabilizing the compound’s structure and facilitating its reactivity.

Molecular Targets and Pathways:

    Lead Center: The lead center can interact with electron-rich sites in other molecules, facilitating catalytic reactions.

    Azido Groups: These groups can undergo cycloaddition reactions, forming new nitrogen-containing compounds.

    Chloride Ions: They can be exchanged with other anions, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Tetraphenylphosphonium diazidodichlorodiphenylplumbate(2-) (2:1) can be compared with other similar compounds, such as:

    Tetraphenylphosphonium bromide: Similar in structure but with bromide ions instead of chloride.

    Tetraphenylphosphonium iodide: Contains iodide ions, which can affect its reactivity and applications.

    Tetraphenylphosphonium tetraphenylborate: Features a borate anion, providing different chemical properties and uses.

Properties

CAS No.

158882-76-9

Molecular Formula

C60H50Cl2N6P2Pb-4

Molecular Weight

1195 g/mol

InChI

InChI=1S/2C24H20P.2C6H5.2ClH.2N3.Pb/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-2-4-6-5-3-1;;;2*1-3-2;/h2*1-20H;2*1-5H;2*1H;;;/q2*+1;2*-1;;;2*-1;/p-2

InChI Key

NMULBDBGOWDOPJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Cl-].[Cl-].[Pb]

Origin of Product

United States

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